tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with fused oxa (oxygen-containing) and diaza (two nitrogen atoms) rings. The tert-butyl carbamate group serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic processes.
The compound’s synthesis often involves enzymatic or metal-templated strategies. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (a structurally related derivative) is synthesized via enzymatic ketoreduction using Codex® ketoreductase KRED-P3-G09, achieving high enantiomeric excess (>99% ee) .
Properties
CAS No. |
2135702-43-9 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-9(2,3)16-8(14)12-4-10(5-12)6-15-7(13)11-10/h4-6H2,1-3H3,(H,11,13) |
InChI Key |
KIGAJLWPPJSCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable amine with a carbonyl compound to form an intermediate, which is then cyclized to form the spiro structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table compares tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate with structurally related bicyclic and spirocyclic compounds:
*Note: The CAS number for the target compound is inferred from analogues in and .
Physicochemical and Pharmacological Properties
Notes:
- Benzyl-substituted derivatives (e.g., 5-benzyl) are prioritized for commercial use as building blocks, likely due to their ease of functionalization .
Biological Activity
tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS No. 2135702-43-9) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which is prevalent in many bioactive molecules. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is with a molecular weight of 228.25 g/mol. It features a rigid bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O4 |
| Molecular Weight | 228.25 g/mol |
| CAS Number | 2135702-43-9 |
| Purity | ≥ 97% |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in treating several diseases through different mechanisms:
- Antimicrobial Activity : Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) of related compounds have been reported as low as .
- Cancer Treatment : Compounds with a similar diazaspiro framework have shown promise as inhibitors of cancer-related pathways, including menin-MLL1 interactions and MAPK signaling modulation . These pathways are crucial for tumor growth and metastasis.
- Neuropharmacological Effects : Some studies suggest that diazaspiro compounds may act as selective dopamine receptor antagonists, which could be beneficial in treating disorders such as schizophrenia and depression .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
-
Study on Antitubercular Activity :
- A study evaluated the antitubercular activity of various diazaspiro derivatives using the resazurin microtiter plate assay.
- Results indicated potent activity against drug-sensitive strains of Mycobacterium tuberculosis, with specific derivatives showing MIC values comparable to existing treatments .
- Cancer Inhibition Mechanisms :
- Neurotransmitter Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
